Cas no 341967-16-6 (1-Benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione)

1-Benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione 化学的及び物理的性質
名前と識別子
-
- 1-Benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione
-
1-Benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00869660-1g |
1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione |
341967-16-6 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
TRC | B142325-1mg |
1-Benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione |
341967-16-6 | 1mg |
$ 80.00 | 2022-06-07 | ||
Key Organics Ltd | 10M-073-1G |
1-benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione |
341967-16-6 | >90% | 1g |
£770.00 | 2025-02-09 | |
Key Organics Ltd | 10M-073-10MG |
1-benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione |
341967-16-6 | >90% | 10mg |
£48.00 | 2025-02-09 | |
A2B Chem LLC | AI71827-1mg |
1-benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione |
341967-16-6 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI71827-10mg |
1-benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione |
341967-16-6 | >90% | 10mg |
$240.00 | 2024-04-20 | |
TRC | B142325-2.5mg |
1-Benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione |
341967-16-6 | 2.5mg |
$ 155.00 | 2022-06-07 | ||
Key Organics Ltd | 10M-073-1MG |
1-benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione |
341967-16-6 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | 10M-073-5G |
1-benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione |
341967-16-6 | >90% | 5g |
£3080.00 | 2025-02-09 | |
A2B Chem LLC | AI71827-500mg |
1-benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione |
341967-16-6 | >90% | 500mg |
$720.00 | 2024-04-20 |
1-Benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione 関連文献
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
1-Benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trioneに関する追加情報
Research Brief on 1-Benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione (CAS: 341967-16-6)
1-Benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione (CAS: 341967-16-6) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential biological activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its therapeutic applications. This research brief aims to summarize the latest findings related to this compound, providing insights into its current status and future directions in drug development.
The compound belongs to the class of imidazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of the benzyl and phenoxyethyl groups in its structure suggests potential interactions with biological targets such as enzymes and receptors. Recent research has investigated its role as a modulator of oxidative stress pathways, with promising results in preclinical models of neurodegenerative diseases.
One of the key advancements in the study of 1-Benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione is the development of more efficient synthetic routes. A 2023 study published in the Journal of Medicinal Chemistry reported a novel one-pot synthesis method that significantly improves yield and reduces byproducts. This method utilizes a catalytic system involving palladium and copper, which facilitates the formation of the imidazole trione core under mild conditions. Such innovations are critical for scaling up production and enabling further pharmacological evaluations.
In terms of biological activity, recent in vitro and in vivo studies have demonstrated that the compound exhibits potent inhibitory effects on reactive oxygen species (ROS) production. A study conducted by researchers at the University of Tokyo revealed that 1-Benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione effectively scavenges free radicals and protects neuronal cells from oxidative damage. These findings suggest its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a central role.
Despite these promising results, challenges remain in the clinical translation of this compound. Pharmacokinetic studies indicate that it has moderate bioavailability and a relatively short half-life, which may limit its therapeutic efficacy. Current research efforts are focused on structural modifications to enhance its metabolic stability and tissue penetration. For instance, a 2024 patent application describes derivatives of the compound with improved pharmacokinetic profiles, highlighting the ongoing innovation in this area.
In conclusion, 1-Benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione represents a promising candidate for further drug development, particularly in the context of oxidative stress-related diseases. Advances in synthetic chemistry and a deeper understanding of its biological mechanisms provide a solid foundation for future studies. However, addressing its pharmacokinetic limitations will be crucial for realizing its full therapeutic potential. Continued interdisciplinary collaboration between chemists, biologists, and pharmacologists will be essential to overcome these challenges and bring this compound closer to clinical application.
341967-16-6 (1-Benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione) Related Products
- 131570-57-5(Boc-D-Dab(Fmoc)-OH)
- 1171206-49-7(N-phenyl-1,4-diazepane-1-carboxamide hydrochloride)
- 1806921-93-6(3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridine)
- 1086026-31-4(Dehydro Ivabradine)
- 2172002-30-9(4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol)
- 1491811-29-0(Methyl 4-(aminomethyl)piperidine-4-carboxylate)
- 1344250-02-7(methyl 2-amino-3-(furan-3-yl)propanoate)
- 21160-87-2(L-Glutamic acid-)
- 19755-32-9(1-Propanamine, 3-(diphenylphosphinyl)-)
- 1864350-17-3(3-methyl-3-[(thietan-3-yl)amino]pentan-1-ol)




